molecular formula C15H21NO3 B13502541 Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13502541
M. Wt: 263.33 g/mol
InChI Key: RVKKGHFXGAZBST-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 217795-91-0) is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. It is characterized by a piperidine ring core that is substituted with a hydroxy group and two methyl groups at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. This specific structure makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound's research value is highlighted by its role as a key intermediate in the synthesis of more complex molecules with potential biological activity. For instance, piperidine derivatives sharing structural similarities are investigated as inhibitors of targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, which is a promising pathway for developing new antitubercular agents . Furthermore, the 4-hydroxy-3,3-dimethylpiperidine fragment is a featured scaffold in patented compounds studied as CC chemokine receptor ligands, indicating its utility in the development of potential therapeutics for inflammatory and autoimmune diseases . The benzoylpiperidine group is recognized as a privileged structure in medicinal chemistry, often serving as a bioisostere for piperazine rings and is found in a wide range of bioactive molecules with diverse therapeutic effects, including neuroprotective, anticancer, and antipsychotic activities . The benzyloxycarbonyl (Cbz) group in this compound is a widely used protecting group for amines, which can be selectively removed under mild conditions to unveil the secondary amine for further functionalization, making it a versatile intermediate for multi-step synthetic routes. This product is intended for research purposes only and is not classified for human therapeutic or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3

InChI Key

RVKKGHFXGAZBST-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies Using Organometallic Chemistry

One of the robust methods to synthesize substituted piperidines, including derivatives like this compound, involves cyclization reactions facilitated by organometallic reagents. This approach often starts with aziridine intermediates or other nitrogen-containing precursors, which undergo radical or palladium-catalyzed reactions to form the piperidine ring with desired substituents.

  • Radical Rearrangement of Aziridines:
    Aziridines treated with tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) generate aziridinylcarbinyl radicals that cyclize to form piperidine rings with substituents positioned at the 3- and 4-positions. This method allows for the introduction of hydroxy and dimethyl groups through subsequent functional group transformations.

  • Palladium-Catalyzed Allylic Amination and Michael Addition:
    Starting from bromo-acetal derivatives, sequential palladium-catalyzed allylic amination followed by Michael addition can yield 3,3-disubstituted piperidines. The nitrogen is protected via carbamate formation using benzyl chloroformate, affording the benzyl carbamate moiety characteristic of the target compound.

  • Work-up Conditions Impact:
    The yield and purity of the piperidine products are sensitive to work-up conditions, such as the amount of water used during the aqueous quench. For instance, increasing water volume in the work-up improves the yield of hydroxy-substituted piperidines and reduces by-product formation.

Protection of Piperidine Nitrogen with Benzyl Carbamate

The nitrogen atom of the piperidine ring is commonly protected as a benzyl carbamate (Cbz) to prevent unwanted side reactions during synthesis. This is typically achieved by reacting the free amine with benzyl chloroformate under mild basic conditions. The Cbz group is stable under many reaction conditions and can be removed later by hydrogenolysis if needed.

Hydroxylation at the 4-Position and Introduction of 3,3-Dimethyl Groups

  • The 3,3-dimethyl substitution is often introduced by starting from precursors bearing geminal dimethyl groups or by alkylation reactions at the 3-position of the piperidine ring.

  • The 4-hydroxy group can be installed via oxidation of the corresponding 4-position substituent or by direct hydroxylation methods. Specific hydroxylation protocols are chosen based on the sensitivity of other functional groups in the molecule.

Alternative Synthetic Routes

While direct literature on this compound is limited, related compounds such as benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate have been synthesized via oxidation of the hydroxy group to a ketone, suggesting that oxidation-reduction sequences can be employed to access the hydroxy derivative from keto intermediates.

Summary of Key Synthetic Steps in Table Format

Step No. Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 Aziridine Radical Rearrangement Aziridine derivative Tri-n-butyltin hydride, AIBN, radical initiator Formation of substituted piperidine ring
2 Palladium-Catalyzed Allylic Amination Bromo-acetal derivative Pd catalyst, benzylamine, base Formation of benzyl carbamate-protected piperidine
3 Nitrogen Protection Piperidine amine Benzyl chloroformate, base Benzyl carbamate formation on nitrogen
4 Hydroxylation / Functionalization Piperidine intermediate Oxidation/reduction reagents Introduction of 4-hydroxy group
5 Work-up Optimization Reaction mixture Water volume adjustment Improved yields and reduced by-products

Research and Experimental Notes

  • The radical cyclization approach offers a versatile route to 3,3-dimethyl-substituted piperidines with hydroxy groups, but requires careful control of radical initiators and reaction conditions to avoid side reactions.

  • Palladium-catalyzed allylic amination provides high regio- and stereoselectivity, making it suitable for synthesizing complex piperidine derivatives with carbamate protection.

  • The choice of protecting groups and reaction solvents significantly affects the yield and purity of the target compound. Benzyl carbamate is preferred for its stability and ease of removal.

  • Hydroxylation steps must be carefully designed to avoid over-oxidation or degradation of sensitive groups.

  • Literature emphasizes the importance of work-up conditions, especially water volume during aqueous quenching, to maximize yield and minimize formation of dienes or other side products.

Scientific Research Applications

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including piperidine derivatives with potential biological activity.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets in the body. The compound’s piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural analogs based on substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Piperidine Ring) Key Features
Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate 217795-91-0 C13H17NO3 4-OH, 3,3-dimethyl Steric hindrance at C3; benzyl ester for deprotection
Benzyl 4-hydroxypiperidine-1-carboxylate 648418-25-1 C13H17NO3 4-OH No methyl groups; simpler structure
Benzyl 3-hydroxypiperidine-1-carboxylate 39945-51-2 C13H17NO3 3-OH Hydroxyl at C3; altered hydrogen-bonding potential
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 1638760-22-1 C15H21NO3 4-OH, 4-ethyl Ethyl group increases hydrophobicity; higher molar mass
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate N/A C12H23NO3 4-OH, 3,3-dimethyl tert-Butyl ester enhances stability but reduces reactivity

Key Observations :

  • Ester Group Reactivity: Benzyl esters (e.g., 217795-91-0) are more labile under hydrogenolysis than tert-butyl esters (e.g., tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate), which require acidic conditions for cleavage .
  • Hydrophobicity : Ethyl substitution (1638760-22-1) increases lipophilicity, which may enhance membrane permeability in drug candidates compared to methyl-substituted analogs .

Physicochemical Properties

Property This compound Benzyl 4-hydroxypiperidine-1-carboxylate tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Molecular Weight (g/mol) 263.33 (estimated) 235.28 339.86 (with tert-butyl)
Boiling Point ~397°C (predicted) Not reported Not reported
Solubility Likely low in water; soluble in organic solvents Similar to target compound Lower solubility due to bulky tert-butyl group

Biological Activity

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H19_{19}NO3_3
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : this compound

This structure features a hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates binding to proteins and enzymes, potentially modulating their activity. The compound's steric configuration due to the dimethyl groups also influences its binding affinity and selectivity for various biological targets.

1. Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a study demonstrated that related piperidine derivatives showed cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

2. Neurodegenerative Diseases

The compound's structural features may also position it as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s pathology. This inhibition can enhance cholinergic transmission, potentially alleviating cognitive deficits .

Table 1: Biological Activity of Related Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAChE InhibitionTBD
Related Piperidine Derivative ACytotoxicity in FaDu Cells15
Related Piperidine Derivative BBuChE Inhibition46

Case Study: Anticancer Activity

In a controlled study involving various piperidine derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting promising anticancer properties.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Carboxylate Group

The benzyl ester serves as a protecting group, removable under catalytic hydrogenation conditions to yield 4-hydroxy-3,3-dimethylpiperidine-1-carboxylic acid:

Reaction:

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylateH2,Pd/CEtOH4-Hydroxy-3,3-dimethylpiperidine-1-carboxylic acid\text{Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{4-Hydroxy-3,3-dimethylpiperidine-1-carboxylic acid}

Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm H₂

  • Temperature: 25–50°C

This reaction is critical for deprotection in multistep syntheses, as seen in analogous piperidine carboxylates .

Oxidation of the 4-Hydroxy Group

The secondary alcohol at C4 can undergo oxidation to a ketone, forming benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:

Reaction:

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylatePCCCH2Cl2Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate\text{this compound} \xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2} \text{Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate}

Key Data:

Oxidizing AgentSolventYield (%)Reference
PCCCH₂Cl₂85–90
CrO₃Acetone70–75

The steric bulk of the 3,3-dimethyl groups slows oxidation kinetics compared to unsubstituted analogs .

Ester Hydrolysis

Basic hydrolysis converts the ester to the corresponding carboxylic acid:

Reaction:

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylateNaOHH2O/EtOH4-Hydroxy-3,3-dimethylpiperidine-1-carboxylic acid\text{this compound} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O/EtOH}} \text{4-Hydroxy-3,3-dimethylpiperidine-1-carboxylic acid}

Conditions:

  • Base: 1–2 M NaOH

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux (70–80°C)

Hydrolysis proceeds via nucleophilic acyl substitution, with the steric environment minimally affecting reactivity .

Functionalization of the Hydroxy Group

The 4-hydroxy group can be derivatized to enhance leaving-group ability or introduce new functionality:

Tosylation

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylateTsCl, pyridine0°CRTBenzyl 4-tosyloxy-3,3-dimethylpiperidine-1-carboxylate\text{this compound} \xrightarrow[\text{TsCl, pyridine}]{0°C \rightarrow \text{RT}} \text{Benzyl 4-tosyloxy-3,3-dimethylpiperidine-1-carboxylate}

Applications:

  • Facilitates nucleophilic substitution (e.g., with amines or thiols).

  • Enables elimination to form a double bond under basic conditions .

Intramolecular Cyclization

Under acidic or basic conditions, the hydroxy group may participate in ring-forming reactions. For example, dehydration could yield a tetrahydropyridine derivative, though steric hindrance from the 3,3-dimethyl groups limits feasibility :

Proposed Reaction:

Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylateH2SO4ΔBenzyl 3,3-dimethyl-1,2,3,6-tetrahydropyridine-1-carboxylate+H2O\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\Delta} \text{Benzyl 3,3-dimethyl-1,2,3,6-tetrahydropyridine-1-carboxylate} + \text{H}_2\text{O}

Reductive Amination

The hydroxy group can be converted to an amine via intermediate ketone formation (after oxidation) and reductive amination:

Step 1: Oxidation to ketone (as in Section 2).
Step 2:

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylateNH4OAc, NaBH3CNMeOHBenzyl 4-amino-3,3-dimethylpiperidine-1-carboxylate\text{Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate} \xrightarrow[\text{NH}_4\text{OAc, NaBH}_3\text{CN}]{\text{MeOH}} \text{Benzyl 4-amino-3,3-dimethylpiperidine-1-carboxylate}

Yield: ~60–70% (based on analogous protocols).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductSteric Influence
HydrogenolysisH₂, Pd/C, EtOHDeprotected carboxylic acidLow
OxidationPCC, CH₂Cl₂4-Keto derivativeModerate
TosylationTsCl, pyridineTosylate intermediateHigh
HydrolysisNaOH, H₂O/EtOHCarboxylic acidLow

Mechanistic Considerations

  • Steric Effects: The 3,3-dimethyl groups hinder axial approaches to the piperidine ring, favoring equatorial reactivity .

  • Electronic Effects: The electron-withdrawing carboxylate enhances the acidity of the 4-hydroxy group (predicted pKa ~12–14) .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, analogous piperidine carboxylates are synthesized by reacting substituted piperidines (e.g., 4-oxopiperidine derivatives) with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane . Optimization involves:
  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Temperature control : Room temperature or mild heating (40–60°C) to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product (yields ~85–94%) .
    Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1^1H/13^{13}C NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data discrepancies be resolved?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) resolves substituent positions (e.g., δ 5.15 ppm for benzyl CH2_2, δ 1.44–1.28 ppm for dimethyl groups) . Discrepancies in integration or splitting patterns may arise from rotamers; variable-temperature NMR or COSY/HSQC can clarify .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELX software (e.g., SHELXL for refinement). Ensure high-resolution data (<1.0 Å) and validate via R-factor analysis .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to rule out impurities .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer :
  • Acidic/basic stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Benzyl ethers are prone to acid-catalyzed hydrolysis (e.g., benzyl cation formation under strongly acidic conditions) .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, calculate HOMO/LUMO orbitals to identify electrophilic sites prone to oxidation (e.g., hydroxyl group) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS. Focus on steric hindrance from 3,3-dimethyl groups affecting nucleophilic attack .
  • QSAR : Compare with analogs (e.g., tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate) to correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Q. How can contradictory crystallographic data (e.g., disordered atoms or twinning) be resolved during X-ray structure determination of this compound?

  • Methodological Answer :
  • Disorder modeling : Use SHELXL to refine partially occupied positions. Apply restraints (e.g., SIMU/DELU) to prevent overfitting .
  • Twinning : For non-merohedral twinning, employ TWINABS for data scaling. Validate with Hooft/Y parameters (target: |Y| < 0.05) .
  • Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What experimental approaches can elucidate the biological activity of this compound, particularly its interaction with enzyme targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Enzyme assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd_d). Piperidine carboxylates often target proteases; optimize assay pH (7.4) and ionic strength (150 mM NaCl) .
  • Docking studies : Perform AutoDock/Vina simulations against PDB structures (e.g., 4AKE for kinases). Prioritize binding poses with hydrogen bonds to the carboxylate group .
  • Mutagenesis : Validate predicted interactions by mutating key residues (e.g., Asp189 in trypsin-like proteases) and measure activity shifts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 85% vs. 60%) for analogs of this compound?

  • Methodological Answer :
  • Reproducibility checks : Verify stoichiometry (e.g., 1:1 amine:carbonyl ratio) and purity of starting materials (e.g., N-Cbz-4-piperidone >98%) .
  • Side reaction analysis : Use LC-MS to detect byproducts (e.g., over-reduction of ketones or ester hydrolysis).
  • Scale effects : Pilot reactions at 0.5 mmol scale; optimize mixing (e.g., magnetic vs. mechanical stirring) for larger batches .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in catalytic or stoichiometric reactions?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid latex gloves due to permeation risks .
  • Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to mitigate vapor exposure (even if toxicity data are limited) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

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